1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone
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Overview
Description
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and an ethoxyethanone moiety, contributes to its distinct chemical properties and reactivity.
Scientific Research Applications
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its therapeutic potential in treating neurological disorders, mood disorders, and cognitive dysfunction
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties for various applications.
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions . It participates in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to glutamate .
Biochemical Pathways
The compound affects the glutamatergic system in the CNS, which is one of the neurotransmitter systems that play a key role in several brain functions . The activation of mGluR2 by glutamate engages intracellular signaling partners, leading to various cellular events .
Pharmacokinetics
Similar compounds have been reported to exhibit excellent anti-hbv activity, low cytotoxicity, and acceptable oral pk profiles .
Result of Action
The compound’s action as a negative allosteric modulator of mGluR2 can potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone interacts with the mGluR2, a G-protein-coupled receptor that plays a key role in several brain functions . The compound acts as a negative allosteric modulator, meaning it decreases the receptor’s activity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the mGluR2 receptor . By modulating the activity of this receptor, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the mGluR2 receptor and modulating its activity . This can lead to changes in gene expression and cellular signaling, potentially influencing a variety of biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aminopyrazoles with dicarbonyl compounds can lead to the formation of pyrazolopyrazine derivatives . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Shares a similar core structure but lacks the cyclopropyl and ethoxyethanone groups.
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Another related compound with a different degree of saturation and functional groups.
Uniqueness
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its rigidity and potential for specific receptor interactions, while the ethoxyethanone moiety contributes to its reactivity and solubility.
Properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-9-13(17)15-5-6-16-11(8-15)7-12(14-16)10-3-4-10/h7,10H,2-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNMXBYSLRPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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